molecular formula C20H18FN5O B12113303 4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12113303
M. Wt: 363.4 g/mol
InChI Key: ZKXGHCDJSOWYBA-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenylamino group, and a pyrimido-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido[1,2-a][1,3,5]triazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a triazine ring can be reacted with an amine derivative to form the core structure.

    Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorophenyl halide reacts with the intermediate compound.

    Attachment of the Methylphenylamino Group: This step involves the reaction of the intermediate with a methylphenylamine under suitable conditions, often requiring a catalyst or specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can enhance efficiency and yield. The choice of solvents, catalysts, and purification methods are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimido[1,2-a][1,3,5]triazinones in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylphenylamino groups play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-8-methyl-2-[(3-chlorophenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 4-(4-fluorophenyl)-8-methyl-2-[(3-methoxyphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

Compared to similar compounds, 4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to the specific combination of its substituents. The presence of both fluorophenyl and methylphenylamino groups imparts distinct chemical and biological properties, making it a valuable compound for research and application.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-8-methyl-2-(3-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18FN5O/c1-12-4-3-5-16(10-12)23-19-24-18(14-6-8-15(21)9-7-14)26-17(27)11-13(2)22-20(26)25-19/h3-11,18H,1-2H3,(H2,22,23,24,25)

InChI Key

ZKXGHCDJSOWYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)F

Origin of Product

United States

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